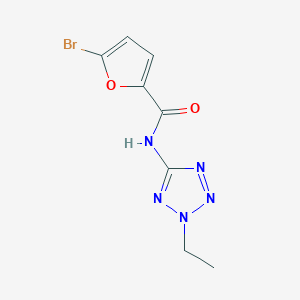![molecular formula C13H10F2N2O3S B244617 N-[2-(difluoromethoxy)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B244617.png)
N-[2-(difluoromethoxy)phenyl]-N'-(2-furoyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(difluoromethoxy)phenyl]-N'-(2-furoyl)thiourea, also known as DFP-10825, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. This compound has shown promising results in preclinical studies as a potential treatment for various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
作用機序
N-[2-(difluoromethoxy)phenyl]-N'-(2-furoyl)thiourea is a thiourea derivative that acts as a potent inhibitor of the proteasome, a cellular protein degradation system that is essential for cell survival. N-[2-(difluoromethoxy)phenyl]-N'-(2-furoyl)thiourea binds to the active site of the proteasome and inhibits its activity, leading to the accumulation of misfolded and damaged proteins within the cell. This accumulation of proteins leads to cell death, particularly in cancer cells that are more sensitive to proteasome inhibition.
Biochemical and Physiological Effects
N-[2-(difluoromethoxy)phenyl]-N'-(2-furoyl)thiourea has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce neuroinflammation, and protect neurons from oxidative stress. Additionally, N-[2-(difluoromethoxy)phenyl]-N'-(2-furoyl)thiourea has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in sepsis models. However, N-[2-(difluoromethoxy)phenyl]-N'-(2-furoyl)thiourea has also been shown to cause off-target effects, such as the inhibition of the lysosome and endoplasmic reticulum stress response, which may limit its therapeutic potential.
実験室実験の利点と制限
N-[2-(difluoromethoxy)phenyl]-N'-(2-furoyl)thiourea has several advantages for lab experiments, including its high potency, selectivity, and specificity for the proteasome. However, N-[2-(difluoromethoxy)phenyl]-N'-(2-furoyl)thiourea also has limitations, including its off-target effects, low solubility, and potential toxicity. Additionally, the use of N-[2-(difluoromethoxy)phenyl]-N'-(2-furoyl)thiourea in animal studies may be limited due to its poor pharmacokinetic properties, such as low bioavailability and rapid clearance.
将来の方向性
For research on N-[2-(difluoromethoxy)phenyl]-N'-(2-furoyl)thiourea may include the development of more potent and selective proteasome inhibitors, the investigation of its potential use in combination with other therapies, and the optimization of its pharmacokinetic properties. Additionally, further studies are needed to investigate the potential off-target effects and toxicity of N-[2-(difluoromethoxy)phenyl]-N'-(2-furoyl)thiourea.
合成法
The synthesis of N-[2-(difluoromethoxy)phenyl]-N'-(2-furoyl)thiourea involves a multi-step process that includes the reaction of 2-furoyl chloride with 2-amino-4,5-difluorobenzonitrile to form N-(2-furoyl)-2-amino-4,5-difluorobenzamide. The next step involves the reaction of this intermediate with thiourea to form N-[2-(difluoromethoxy)phenyl]-N'-(2-furoyl)thiourea. The overall yield of this synthesis method is around 20%, and the purity of the final product is above 95%.
科学的研究の応用
N-[2-(difluoromethoxy)phenyl]-N'-(2-furoyl)thiourea has shown potential therapeutic applications in various diseases. In cancer research, N-[2-(difluoromethoxy)phenyl]-N'-(2-furoyl)thiourea has been shown to inhibit the growth of multiple cancer cell lines, including breast cancer, lung cancer, and colon cancer. In neurodegenerative disorder research, N-[2-(difluoromethoxy)phenyl]-N'-(2-furoyl)thiourea has been shown to protect neurons from oxidative stress and reduce neuroinflammation in preclinical studies. In inflammatory condition research, N-[2-(difluoromethoxy)phenyl]-N'-(2-furoyl)thiourea has been shown to reduce the production of pro-inflammatory cytokines and improve the survival rate in sepsis models.
特性
分子式 |
C13H10F2N2O3S |
|---|---|
分子量 |
312.29 g/mol |
IUPAC名 |
N-[[2-(difluoromethoxy)phenyl]carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C13H10F2N2O3S/c14-12(15)20-9-5-2-1-4-8(9)16-13(21)17-11(18)10-6-3-7-19-10/h1-7,12H,(H2,16,17,18,21) |
InChIキー |
MXYIUGIEKQKOQM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CC=CO2)OC(F)F |
正規SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CC=CO2)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide](/img/structure/B244540.png)


![N-{4-chloro-3-[(phenylacetyl)amino]phenyl}propanamide](/img/structure/B244544.png)
![2-chloro-4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244548.png)
![2-fluoro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244549.png)
![3,4-dimethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244550.png)
![2-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244551.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide](/img/structure/B244552.png)
![2-(4-chlorophenoxy)-N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B244553.png)
![3,4-dimethoxy-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B244554.png)
![3-isopropoxy-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B244555.png)